molecular formula C19H15BrO4 B309847 5-Bromo-2-naphthyl 3,4-dimethoxybenzoate

5-Bromo-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B309847
M. Wt: 387.2 g/mol
InChI Key: YLDGLMAHTWUKAU-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthyl 3,4-dimethoxybenzoate is a brominated naphthyl ester derivative containing a 3,4-dimethoxybenzoate moiety. The bromine substituent on the naphthyl group and the methoxy groups on the benzoate ring influence its electronic, steric, and solubility characteristics, which are critical for applications in materials science or pharmaceuticals .

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C19H15BrO4/c1-22-17-9-6-13(11-18(17)23-2)19(21)24-14-7-8-15-12(10-14)4-3-5-16(15)20/h3-11H,1-2H3

InChI Key

YLDGLMAHTWUKAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Solubility of Cu(II) Dimethoxybenzoates

Compound Solubility (mol·dm⁻³)
Cu(II) 3,5-dimethoxybenzoate ~10⁻⁵
Cu(II) 2,3-dimethoxybenzoate ~10⁻⁴
Cu(II) 2,6-dimethoxybenzoate ~10⁻²

Magnetic Properties in Metal Complexes

Copper(II) dimethoxybenzoates exhibit antiferromagnetic interactions, with effective magnetic moments (μ_eff) ranging from 0.46 BM to 1.75 BM (Table 2).

Table 2: Magnetic Moments of Cu(II) Dimethoxybenzoates

Compound μ_eff (BM) at 77 K μ_eff (BM) at 296–303 K
2,3-dimethoxybenzoate 0.47 1.47
3,5-dimethoxybenzoate 0.67 1.75
2,6-dimethoxybenzoate 0.46 1.47

Structural and Crystallographic Comparisons

  • Tryptamine 3,4-dimethoxybenzoate (compound 2 in ) crystallizes in the monoclinic space group P2/c, with unit cell parameters a = 14.479 Å, b = 6.733 Å, c = 18.609 Å, and β = 105.02°. The 3,4-dimethoxybenzoate group adopts a conformation distinct from other salts, highlighting the role of methoxy positioning in molecular packing .
  • 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine () features a thiazole ring substituted with bromine and 3,4-dimethoxyphenyl groups. X-ray analysis reveals bond lengths and angles influenced by electron-withdrawing (Br) and electron-donating (methoxy) effects, suggesting similar steric and electronic interactions in the target compound .

Pharmacological Activity of Analogous Compounds

Piperidinol derivatives like 1,4-dimethyl-4-piperidinol-4-(3,4-dimethoxybenzoate) hydrochloride () exhibit mouse analgesia and physical dependence in monkeys.

Key Research Findings

Substituent Position Dictates Solubility : The 3,4-dimethoxy configuration balances electron delocalization and steric effects, likely placing its solubility between 3,5- and 2,6-dimethoxybenzoates .

Bromine Enhances Reactivity : The bromine atom on the naphthyl ring may increase electrophilicity, making the compound a candidate for cross-coupling reactions in synthetic chemistry .

Structural Flexibility : Crystallographic data from analogous compounds indicate that methoxy groups influence molecular conformation and packing, critical for designing solid-state materials .

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